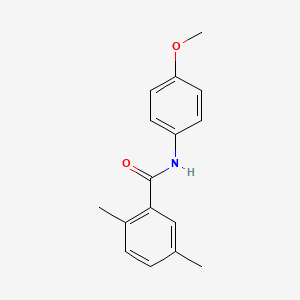

N-(4-methoxyphenyl)-2,5-dimethylbenzamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-4-5-12(2)15(10-11)16(18)17-13-6-8-14(19-3)9-7-13/h4-10H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMGRKBFHGUQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358932 | |

| Record name | N-(4-methoxyphenyl)-2,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701218-61-3 | |

| Record name | N-(4-methoxyphenyl)-2,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2,5-dimethylbenzamide typically involves the reaction of 4-methoxyaniline with 2,5-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

- Dissolve 4-methoxyaniline in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add 2,5-dimethylbenzoyl chloride to the reaction mixture while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for reagent addition and product extraction can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of N-(4-hydroxyphenyl)-2,5-dimethylbenzamide.

Reduction: Formation of N-(4-methoxyphenyl)-2,5-dimethylbenzylamine.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

N-(4-methoxyphenyl)-2,5-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethylbenzamide groups contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N-(4-Methoxyphenyl)-2,5-dimethylbenzamide with structurally similar benzamide derivatives:

Key Observations :

- Halogen vs. Alkyl Substituents : Chlorinated analogs (e.g., N-(2,4-dichlorophenyl)-4-methoxybenzamide) are commonly used in pesticides, whereas methyl/methoxy-substituted derivatives may favor pharmaceutical applications due to reduced toxicity .

- Functional Group Additions: The aminoethoxy group in compound D55 enhances polarity and hydrogen-bonding capacity, which could improve solubility compared to the reference compound .

Physicochemical Properties

- Molecular Weight and Polarity: this compound (estimated MW ~285 g/mol) is lighter than D55 (MW 380.47 g/mol) due to the latter’s aminoethoxy and diethoxy groups. This difference likely impacts membrane permeability and bioavailability .

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-2,5-dimethylbenzamide in academic research?

- Methodological Answer : A common approach involves reacting 2,5-dimethylbenzoic acid derivatives with 4-methoxyaniline. Key steps include:

- Acylation : Use 2,5-dimethylbenzoyl chloride and 4-methoxyaniline in a polar aprotic solvent (e.g., dichloromethane) under reflux (40–60°C) for 6–12 hours.

- Catalysis : Add a base like triethylamine to neutralize HCl byproducts and accelerate the reaction .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) yields high-purity product.

Example Data : Typical yields range from 65–85% depending on solvent choice and catalyst efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for methyl groups (δ 2.2–2.5 ppm), methoxy (δ 3.8 ppm), and aromatic protons (δ 6.5–7.5 ppm).

- ¹³C NMR : Confirms carbonyl (C=O, δ ~165 ppm) and methoxy (δ ~55 ppm) groups .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (expected [M+H]⁺ ≈ 284.1 g/mol).

- IR Spectroscopy : Stretching frequencies for amide C=O (~1680 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

Q. How should researchers design initial biological screening assays for this compound?

- Methodological Answer :

- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%).

- Anti-Inflammatory Screening : Measure inhibition of NF-κB activation in LPS-stimulated macrophages via luciferase reporter assays .

- Dosage Range : Start at 1–100 µM, with 24–72-hour exposure. Triplicate replicates ensure statistical validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate protocols using standardized cell lines and culture conditions.

- Mechanistic Profiling : Employ RNA-seq or proteomics to identify differential pathway activation (e.g., apoptosis vs. NF-κB signaling) .

- Structural Analogs : Compare activity of 2,5-dimethyl vs. 3,5-dimethyl isomers to assess substituent effects on bioactivity .

Q. What strategies optimize yield and purity in large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., over 90% conversion in <2 hours) .

- Solvent Selection : Switch to greener solvents (e.g., cyclopentyl methyl ether) for improved sustainability without compromising yield.

- Quality Control : Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor purity (>98%) and identify impurities .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with modified methoxy (e.g., ethoxy, hydroxyl) or dimethyl groups (e.g., chloro, nitro).

- Biological Testing : Correlate substituent changes with activity metrics (e.g., IC₅₀, EC₅₀) across assays.

- Computational Modeling : Use DFT calculations or molecular docking to predict binding affinities to targets like COX-2 or tubulin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.